molecular formula C28H22N4O5 B11318385 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11318385
M. Wt: 494.5 g/mol
InChI Key: PXEOPEZQBRPHLV-UHFFFAOYSA-N
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Description

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, piperazine, naphthalene, and oxazole moieties

Preparation Methods

The synthesis of 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan-2-ylcarbonyl piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-ylcarbonyl piperazine derivative.

    Synthesis of the naphthalen-2-yloxy methyl furan: This step involves the reaction of naphthalene-2-ol with a suitable furan derivative to form the naphthalen-2-yloxy methyl furan.

    Formation of the oxazole ring: This step involves the cyclization of the intermediate compounds to form the oxazole ring, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan, piperazine, or naphthalene rings are replaced with other groups using suitable reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile include other heterocyclic compounds with furan, piperazine, naphthalene, and oxazole moieties These compounds may share similar structural features but differ in their specific functional groups and overall properties

References

Properties

Molecular Formula

C28H22N4O5

Molecular Weight

494.5 g/mol

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C28H22N4O5/c29-17-23-28(32-13-11-31(12-14-32)27(33)25-6-3-15-34-25)37-26(30-23)24-10-9-22(36-24)18-35-21-8-7-19-4-1-2-5-20(19)16-21/h1-10,15-16H,11-14,18H2

InChI Key

PXEOPEZQBRPHLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N)C(=O)C6=CC=CO6

Origin of Product

United States

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